molecular formula C23H24N2O4 B11380924 3-[1-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid

3-[1-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-5-(4-methylphenyl)-1H-pyrrol-2-yl]propanoic acid

Cat. No.: B11380924
M. Wt: 392.4 g/mol
InChI Key: OZKPMMFFXPSNDN-UHFFFAOYSA-N
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Description

3-(1-{[(2-METHOXYPHENYL)CARBAMOYL]METHYL}-5-(4-METHYLPHENYL)-1H-PYRROL-2-YL)PROPANOIC ACID is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-{[(2-METHOXYPHENYL)CARBAMOYL]METHYL}-5-(4-METHYLPHENYL)-1H-PYRROL-2-YL)PROPANOIC ACID involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 2-methoxyphenyl isocyanate with a suitable pyrrole derivative under controlled conditions to form the desired product . The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(1-{[(2-METHOXYPHENYL)CARBAMOYL]METHYL}-5-(4-METHYLPHENYL)-1H-PYRROL-2-YL)PROPANOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction, including temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(1-{[(2-METHOXYPHENYL)CARBAMOYL]METHYL}-5-(4-METHYLPHENYL)-1H-PYRROL-2-YL)PROPANOIC ACID has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(1-{[(2-METHOXYPHENYL)CARBAMOYL]METHYL}-5-(4-METHYLPHENYL)-1H-PYRROL-2-YL)PROPANOIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-{[(2-METHOXYPHENYL)CARBAMOYL]METHYL}-5-(4-METHYLPHENYL)-1H-PYRROL-2-YL)PROPANOIC ACID is unique due to its combination of functional groups, which confer specific chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity, stability, or biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C23H24N2O4

Molecular Weight

392.4 g/mol

IUPAC Name

3-[1-[2-(2-methoxyanilino)-2-oxoethyl]-5-(4-methylphenyl)pyrrol-2-yl]propanoic acid

InChI

InChI=1S/C23H24N2O4/c1-16-7-9-17(10-8-16)20-13-11-18(12-14-23(27)28)25(20)15-22(26)24-19-5-3-4-6-21(19)29-2/h3-11,13H,12,14-15H2,1-2H3,(H,24,26)(H,27,28)

InChI Key

OZKPMMFFXPSNDN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC=C(N2CC(=O)NC3=CC=CC=C3OC)CCC(=O)O

Origin of Product

United States

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